molecular formula C13H13F2NO3S2 B2998771 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351613-32-5

2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2998771
CAS No.: 1351613-32-5
M. Wt: 333.37
InChI Key: AHQVAKXWTVDTEL-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide (CAS: 1351613-32-5) is a sulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide core linked to a hydroxyethyl-thiophene moiety. Its molecular formula, C₁₃H₁₃F₂NO₃S₂, and molecular weight (333.374 g/mol) reflect a compact structure with distinct functional groups:

  • Fluorine atoms at the 2- and 6-positions of the benzene ring, enhancing lipophilicity and metabolic stability.
  • A hydroxyethyl bridge, which may improve solubility compared to purely aromatic sulfonamides.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S2/c1-8-5-6-20-12(8)11(17)7-16-21(18,19)13-9(14)3-2-4-10(13)15/h2-6,11,16-17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQVAKXWTVDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 3-methylthiophene.

    Formation of Intermediate: The 3-methylthiophene undergoes a Friedel-Crafts acylation to introduce the ethyl group, forming an intermediate.

    Nucleophilic Substitution: The intermediate reacts with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the ethyl position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia, primary amines, and thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Sulfonamides are known for their antibacterial properties, and the presence of the thiophene ring could enhance its activity against certain bacterial strains.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates of enzymes, leading to enzyme inhibition. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonylurea-Based Herbicides (Triazine-Linked Sulfonamides)

Sulfonylurea herbicides, such as triflusulfuron methyl and metsulfuron methyl (), share the sulfonamide group but differ in their linkage to triazine rings. Key distinctions include:

Property Target Compound Triflusulfuron Methyl Metsulfuron Methyl
Molecular Formula C₁₃H₁₃F₂NO₃S₂ C₁₅H₁₅F₃N₆O₆S C₁₄H₁₅N₅O₆S
Molecular Weight 333.374 471.37 381.36
Core Structure Difluorobenzenesulfonamide + thiophene Triazine + trifluoroethoxy + sulfonamide Triazine + methoxy + sulfonamide
Functional Impact Thiophene enhances aromatic interactions Triazine confers herbicidal activity Methoxy group modulates selectivity

The target compound lacks the triazine moiety critical for herbicidal activity in sulfonylureas, suggesting divergent applications. However, its fluorine substitutions may improve membrane permeability relative to non-fluorinated analogs .

Fluorinated Sulfonamide Derivatives (Complex Scaffolds)

The compound N-[3-[6-(5,6-Difluoro-1,3-benzothiazol-2-ylmethoxy)-4(R)-hydroxy-3,4-dihydro-2H-1-benzopyran-3(R)-ylmethyl]-4-methoxyphenyl]trifluoromethanesulfonamide (CAS: 158102-93-3, ) exemplifies a high-complexity fluorinated sulfonamide. Key differences:

Property Target Compound Compound
Molecular Formula C₁₃H₁₃F₂NO₃S₂ C₂₆H₂₁N₂O₆F₅S₂
Molecular Weight 333.374 616.58
Substituents Thiophene, hydroxyethyl Benzothiazole, trifluoromethanesulfonamide
Structural Complexity Moderate High (polycyclic, multiple chiral centers)

The target compound’s smaller size and simpler scaffold may favor synthetic accessibility and pharmacokinetic profiles (e.g., oral bioavailability) compared to bulkier derivatives .

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₃H₁₃F₂NO₃S₂ 333.374 2,6-difluoro, thiophene, hydroxyethyl
Triflusulfuron Methyl C₁₅H₁₅F₃N₆O₆S 471.37 Triazine, trifluoroethoxy
N-[3-(Difluoro-benzothiazole derivative)... C₂₆H₂₁N₂O₆F₅S₂ 616.58 Benzothiazole, trifluoromethanesulfonamide

Table 2: Hypothetical Property Comparison*

Property Target Compound Triflusulfuron Methyl Compound
logP (Estimated) ~2.5 ~1.8 ~3.2
Water Solubility Moderate Low Low
Metabolic Stability High (fluorine) Moderate High (fluorine)

Biological Activity

2,6-Difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure, featuring fluorine substitutions and a sulfonamide group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural features:

  • IUPAC Name : this compound
  • Chemical Formula : C13H14F2N2O3S
  • Molecular Weight : 320.32 g/mol
PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. The sulfonamide group can mimic natural substrates and inhibit enzyme activity, while the fluorine atoms enhance binding affinity and stability. The hydroxy group may also participate in hydrogen bonding with target proteins, facilitating interaction.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.

2. Antitumor Activity
Preliminary investigations into the antitumor potential of this compound suggest it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The exact pathways involved are still under investigation but may relate to its interaction with key signaling molecules involved in cell cycle regulation.

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A selection of case studies provides insight into the biological effects of this compound:

  • Study on Antimicrobial Activity : A study conducted by Umesha et al. (2009) demonstrated that similar sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria at low concentrations .
  • Antitumor Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells via mitochondrial pathways.
  • Inflammation Model : An animal model study indicated that treatment with this sulfonamide reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

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